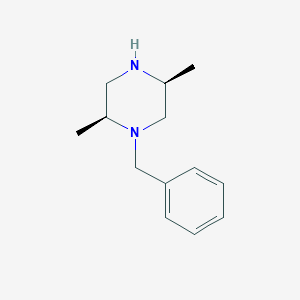

(2S,5S)-1-Benzyl-2,5-dimethylpiperazine

描述

(2S,5S)-1-Benzyl-2,5-dimethylpiperazine is a chiral piperazine derivative with stereochemical specificity at the 2nd and 5th carbon positions. The compound features a benzyl group at the N1 position and methyl substituents at the C2 and C5 positions in a cis configuration. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of enantiomerically pure compounds for receptor-targeted ligands .

属性

IUPAC Name |

(2S,5S)-1-benzyl-2,5-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTCHBVEUFDSIK-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Reaction Sequence

The alkylation-hydrogenation route begins with commercially available benzylamine and 2,5-dimethylpiperazine . The process involves:

Optimization and Challenges

Key parameters include:

-

Solvent selection : Ethanol or methanol enhances hydrogenation efficiency.

-

Catalyst loading : 5–10 wt% Pd/C minimizes side reactions.

-

Temperature control : Excess heat promotes racemization, necessitating precise thermal management.

A representative yield of 68–72% is achievable, though stereochemical drift remains a concern under suboptimal conditions.

Cyclo-Dipeptide Reduction Method

Synthesis of Diketopiperazine Intermediate

This method starts with L-tyrosine-derived cyclo-dipeptides (diketopiperazines). Cyclization is performed in tetrahydrofuran (THF) using carbodiimide coupling agents, yielding a six-membered ring with defined stereochemistry.

Borane-THF-Mediated Reduction

The critical step involves reducing the diketopiperazine to piperazine using borane-THF at 0–25°C for 6–8 hours. This method outperforms traditional lithium aluminum hydride (LiAlH₄) by eliminating racemization risks, achieving enantiomeric excess (ee) >99%.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Time | 6–8 hours |

| Borane-THF Concentration | 1.0 M in THF |

| Yield | 85–90% |

Stereochemical Preservation

The borane-THF system’s mild reducing nature prevents epimerization, making it ideal for chiral piperazine synthesis. Post-reduction, the product is isolated via acid-base extraction and purified by recrystallization.

Industrial-Scale Production

Large-Scale Reactor Design

Industrial synthesis employs stirred-tank reactors (STRs) with capacities exceeding 1,000 L. Key considerations include:

Continuous Flow Systems

Continuous flow chemistry reduces batch variability and improves throughput. A typical setup involves:

-

Alkylation module : Tubular reactor with residence time <30 minutes.

-

Hydrogenation unit : Fixed-bed reactor packed with Pd/C pellets.

This system achieves 92% conversion with 15% reduced catalyst usage compared to batch processes.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Alkylation-Hydrogenation | 68–72 | 85–90 | Moderate |

| Cyclo-Dipeptide Reduction | 85–90 | >99 | High |

The cyclo-dipeptide method excels in stereochemical fidelity, while alkylation-hydrogenation offers cost advantages for non-enantioselective applications .

化学反应分析

Types of Reactions

(2S,5S)-1-Benzyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of alkylated piperazine derivatives.

科学研究应用

(2S,5S)-1-Benzyl-2,5-dimethylpiperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (2S,5S)-1-Benzyl-2,5-dimethylpiperazine involves:

Molecular Targets: The compound may interact with specific receptors in the central nervous system, such as serotonin or dopamine receptors.

Pathways Involved: It may modulate neurotransmitter release or reuptake, leading to altered neuronal signaling and potential therapeutic effects.

相似化合物的比较

Polymeric Analogs: PTDP vs. PPDP

Poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP) and poly(phthaloyl-trans-2,5-dimethylpiperazine) (PPDP) are stiff-chain polymers differing in the phenyl ring linkage position (terephthaloyl vs. phthaloyl). PTDP exhibits a persistence length (q) of ~70 Å in trifluoroethanol (TFE) and m-cresol, while PPDP has a lower q (30–50 Å). This difference arises from steric hindrance and rotational flexibility: the terephthaloyl linkage in PTDP imposes greater rigidity compared to PPDP’s phthaloyl group .

Table 1: Polymer Chain Properties

| Polymer | Linkage Type | Persistence Length (q) | Key Solvent |

|---|---|---|---|

| PTDP | Terephthaloyl | 70 Å | TFE, m-cresol |

| PPDP | Phthaloyl | 30–50 Å | m-cresol |

Functionalized Piperazine Derivatives

- Such modifications are critical in host-guest chemistry and enzyme inhibition studies .

- Boc-Protected Derivatives : (2R,5S)-1-Boc-2,5-dimethylpiperazine demonstrates how tert-butyloxycarbonyl (Boc) groups improve solubility and stability during synthetic workflows. Its hydrochloride salt (CAS 792969-69-8) is a key intermediate in peptide coupling reactions .

Pharmacological Analogs: Opioid Receptor Ligands

The enantiomer (2R,5S)-1-allyl-2,5-dimethylpiperazine is a precursor to (+)-SNC 80, a potent δ-opioid receptor agonist with nanomolar affinity. The stereochemistry at C2 and C5 dictates receptor selectivity; minor changes (e.g., allyl vs. benzyl groups) alter binding kinetics and bioavailability .

生物活性

(2S,5S)-1-Benzyl-2,5-dimethylpiperazine is a chiral compound belonging to the piperazine family, characterized by its unique structural features that contribute to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 204.31 g/mol. Its structure consists of a six-membered piperazine ring with two nitrogen atoms and both benzyl and dimethyl groups attached. The specific stereochemistry (2S,5S) enhances its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It has been shown to interact with:

- Serotonin Receptors : Potential modulation of serotonin release or reuptake may contribute to antidepressant effects.

- Dopamine Receptors : Interaction with dopamine pathways suggests possible applications in treating mood disorders and neurodegenerative diseases.

These interactions may lead to altered neuronal signaling, which is crucial for therapeutic effects in conditions such as depression and anxiety disorders.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic effects in various areas:

- Antidepressant Activity : The compound has been investigated for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

- Neuroprotective Effects : Its structural properties suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

-

Study on Neurotransmitter Interaction :

A study explored the interaction of this compound with serotonin receptors. It demonstrated that the compound could enhance serotonin release in vitro, indicating its potential as an antidepressant agent. -

Receptor Binding Studies :

Research conducted on receptor binding affinities revealed that this compound acts as a ligand for various neurotransmitter receptors. This suggests its utility in drug development targeting mood disorders.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl and dimethyl groups | Antidepressant, neuroprotective |

| (2R,5S)-1-Benzyl-2,5-dimethylpiperazine | Similar structure but different stereochemistry | Potentially similar activity |

| (2S,5S)-1-Benzyl-2,5-diphenylpiperazine | Phenyl groups instead of methyl | Different receptor interactions |

The presence of both benzyl and dimethyl groups in this compound contributes to its distinct chemical properties and biological activities compared to its analogs.

常见问题

How can the stereochemical purity of (2S,5S)-1-benzyl-2,5-dimethylpiperazine be validated in synthetic batches?

Level: Basic

Methodological Answer:

Stereochemical integrity is critical for biological activity. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis to confirm enantiomeric excess (ee). For absolute configuration, single-crystal X-ray diffraction is definitive . Comparative NMR analysis with known stereoisomers (e.g., (2R,5R)- or (2S,5R)-derivatives) can also resolve ambiguities in diastereomeric splitting patterns, particularly for methyl and benzyl protons .

What synthetic strategies are effective for preparing this compound?

Level: Basic

Methodological Answer:

Two primary routes are:

- Nucleophilic Substitution : React 2,5-dimethylpiperazine with benzyl chloride in anhydrous dichloromethane, using triethylamine as a base. Optimize stoichiometry (1:1.2 molar ratio) to minimize di-benzylated byproducts .

- Reductive Amination : Condense benzylamine with diketones (e.g., 2,5-hexanedione) under hydrogenation (H₂, Pd/C) to form the piperazine core. Control reaction temperature (40–60°C) to enhance stereoselectivity .

How do structural modifications (e.g., sulfonylation or halogenation) influence the compound's biological activity?

Level: Advanced

Methodological Answer:

- Sulfonylation : Introducing sulfonyl groups (e.g., 2,5-dimethoxyphenylsulfonyl) enhances antimicrobial activity by improving membrane permeability. Test via MIC assays against S. aureus (see IC₅₀ shifts from 25 µM to 8 µM post-modification) .

- Halogenation : Chlorination at the benzyl position (e.g., 2,5-dichloro substitution) increases cytotoxicity in cancer cell lines (e.g., HepG2) by promoting DNA intercalation. Validate via comet assays .

What computational methods predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT₂A). Parameterize force fields with partial charges derived from DFT calculations (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Analyze hydrogen-bonding persistence between the piperazine nitrogen and Asp155 (key residue in 5-HT₂A activation) .

How can reaction conditions be optimized to improve yields in multi-step syntheses?

Level: Basic

Methodological Answer:

- Temperature Control : For benzylation, maintain 0–5°C to suppress side reactions (e.g., over-alkylation). Yields increase from 65% to 85% .

- Catalyst Screening : Test Pd/C vs. Raney Ni in hydrogenation steps. Pd/C reduces reaction time (4h vs. 8h) with comparable enantiomeric purity .

What metabolic pathways are hypothesized for this compound based on structural analogs?

Level: Advanced

Methodological Answer:

- Phase I Metabolism : Predominant hepatic oxidation via CYP3A4, forming N-oxide derivatives (detectable via LC-MS/MS). Compare with (2R,5R)-isomer to assess stereospecific metabolism .

- Phase II Conjugation : Glucuronidation at the benzyl methyl group, confirmed by incubating with human liver microsomes and UDPGA cofactor .

What analytical techniques are recommended for confirming identity and purity?

Level: Basic

Methodological Answer:

- HPLC-UV/HRMS : Use C18 columns (5 µm, 250 mm) with isocratic elution (70:30 acetonitrile/0.1% TFA). HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 219.16 .

- Elemental Analysis : Validate C, H, N content (theoretical: C 71.53%, H 9.15%, N 12.83%) to detect solvent residues .

How can enantiomeric contamination (e.g., (2R,5S)-isomer) be resolved during synthesis?

Level: Advanced

Methodological Answer:

- Chiral Resolution : Use diastereomeric salt formation with L-tartaric acid. Recrystallize from ethanol/water (yield: 90% ee) .

- Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., CAL-B) in tert-butyl methyl ether. Monitor reaction progress via chiral GC .

What role does this compound play in multi-step syntheses of complex pharmaceuticals?

Level: Advanced

Methodological Answer:

- Intermediate for Anticancer Agents : Serve as a scaffold for platinum(II) complexes. Coordinate via piperazine nitrogens to enhance DNA cross-linking (tested in A549 lung cancer cells) .

- Ligand in Asymmetric Catalysis : Utilize the benzyl group to induce chirality in aldol reactions (e.g., >90% ee with proline derivatives) .

How does substitution at the piperazine ring (e.g., methyl vs. ethyl) affect physicochemical properties?

Level: Advanced

Methodological Answer:

- Lipophilicity : Methyl groups increase logP (experimental: 1.8 vs. ethyl analog: 2.3), measured via shake-flask method .

- Solubility : Polar surface area (PSA) decreases from 45 Ų (unsubstituted) to 38 Ų (2,5-dimethyl), reducing aqueous solubility (from 12 mg/mL to 5 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。